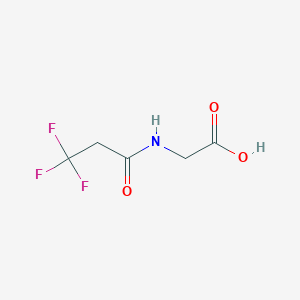

2-(3,3,3-Trifluoropropanamido)acetic acid

描述

Significance of Fluorine in Pharmaceutical and Agrochemical Intermediates

The presence of fluorine, and particularly the trifluoromethyl group, in pharmaceuticals and agrochemicals is a widely employed strategy to enhance molecular properties. The high electronegativity of fluorine can modulate the acidity or basicity of nearby functional groups, influence molecular conformation, and increase metabolic stability by blocking sites susceptible to oxidative degradation. Furthermore, the lipophilicity of a molecule can be fine-tuned by the introduction of a trifluoromethyl group, which can improve its transport across biological membranes. These attributes often lead to compounds with enhanced efficacy, better pharmacokinetic profiles, and increased bioavailability.

Overview of Alpha-Amido Acids as Synthetic Building Blocks

Alpha-amido acids, also known as N-acyl amino acids, are fundamental building blocks in organic synthesis, most notably in the construction of peptides and peptidomimetics. The amide bond provides structural rigidity, while the amino acid scaffold offers a chiral platform for the synthesis of complex molecules. The reactivity of both the carboxylic acid and the N-H proton of the amide can be exploited in a variety of chemical transformations, making alpha-amido acids valuable precursors for the synthesis of heterocycles, modified peptides, and other biologically active compounds. The trifluoroacetyl group, in this context, can also serve as a protective group for the amine functionality in peptide synthesis, although its use is limited by potential side reactions. creative-peptides.com

Positioning of 2-(3,3,3-Trifluoropropanamido)acetic acid within Advanced Organic Synthesis

2-(3,3,3-Trifluoropropanamido)acetic acid, also known as N-(3,3,3-trifluoropropionyl)glycine, is a specialized building block that combines the attributes of a trifluorinated acyl group with the simplest amino acid, glycine (B1666218). This structure makes it a valuable tool in advanced organic synthesis for several reasons. The trifluoropropionyl group can introduce the beneficial properties of fluorine into a target molecule, while the glycine backbone provides a straightforward point of attachment and further functionalization.

The synthesis of N-trifluoroacetyl amino acids, the broader class to which this compound belongs, is typically achieved through the acylation of the parent amino acid with a trifluoroacetylating agent. Common reagents include trifluoroacetic anhydride (B1165640) or S-ethyl trifluorothioacetate. These reactions are often performed under aqueous conditions to accommodate the solubility of the amino acid starting material.

While specific, detailed research applications of 2-(3,3,3-Trifluoropropanamido)acetic acid are not extensively documented in publicly available literature, its structural motifs suggest its utility in several areas. It can be used as a precursor for the synthesis of more complex fluorinated molecules, including modified peptides and drug candidates, where the trifluoropropionyl group is incorporated to enhance biological activity or stability. The compound also serves as a model system for studying the impact of trifluoroacetylation on the chemical and physical properties of amino acids.

Below are some of the predicted and known properties of this compound and its close relatives:

| Property | Value |

| Molecular Formula | C5H6F3NO3 |

| Molecular Weight | 185.10 g/mol |

| Predicted XLogP3 | -0.4 |

| Predicted Hydrogen Bond Donor Count | 2 |

| Predicted Hydrogen Bond Acceptor Count | 4 |

| Predicted Rotatable Bond Count | 3 |

This data is based on computational predictions.

属性

IUPAC Name |

2-(3,3,3-trifluoropropanoylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3NO3/c6-5(7,8)1-3(10)9-2-4(11)12/h1-2H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCFKMHVQJRKUQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NCC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 2 3,3,3 Trifluoropropanamido Acetic Acid

Influence of the Trifluoromethyl Group on Electrophilicity and Nucleophilic Attack

The trifluoromethyl (-CF3) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. nih.gov This strong inductive effect significantly enhances the electrophilic character of the adjacent carbonyl carbon in the amide functionality of 2-(3,3,3-trifluoropropanamido)acetic acid. nih.gov Consequently, the carbonyl carbon becomes more susceptible to nucleophilic attack compared to its non-fluorinated analog. semanticscholar.org This increased electrophilicity is a key factor governing many of the compound's reactions. The partial positive charge on the carbonyl carbon is intensified, making it a more favorable site for attack by a wide range of nucleophiles. semanticscholar.org

The general reactivity of trifluoroacetamides towards nucleophiles is well-documented. organic-chemistry.org For instance, they can react with organometallic reagents, enolates, amines, and alkoxides. organic-chemistry.org This enhanced reactivity can be harnessed for various synthetic applications.

Hydrolysis and Transamidation Reactions

The amide bond in 2-(3,3,3-trifluoropropanamido)acetic acid is susceptible to hydrolysis under both acidic and basic conditions. The electron-withdrawing nature of the trifluoromethyl group facilitates the cleavage of the amide bond. nih.govacs.org Under acidic conditions, protonation of the carbonyl oxygen activates the carbonyl group towards nucleophilic attack by water. In basic conditions, the hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon. Trifluoroacetamides are known to be readily cleaved, which is a property often utilized in peptide synthesis where the trifluoroacetyl group is used as a protecting group for amines. acs.org

Table 1: General Conditions for Hydrolysis of Trifluoroacetamides

| Condition | Reagents | Temperature |

| Acidic | HCl/TFA vapor | 158 °C |

| Basic | Aqueous NaOH or LiOH | Room Temperature |

Note: This table represents general conditions and specific reaction parameters for 2-(3,3,3-trifluoropropanamido)acetic acid may vary.

Transamidation, the exchange of the amino part of an amide, is another important reaction. While amides are generally unreactive in transamidation reactions, the activation provided by the trifluoromethyl group can facilitate this process. georgiasouthern.edu This reaction typically requires a catalyst or activation of the amide bond. nih.gov For instance, N-aryl trifluoroacetamides have been shown to undergo hydroamidation reactions. georgiasouthern.edu

Derivatization at the Carboxyl and Amido Moieties

The presence of a carboxylic acid and an amide group allows for a range of derivatization reactions at both moieties.

Carboxyl Moiety:

The carboxylic acid group can be readily converted into a variety of derivatives. Standard esterification procedures, reacting the acid with an alcohol in the presence of an acid catalyst, yield the corresponding esters. thermofisher.com The carboxylic acid can also be converted to an acid chloride, which is a versatile intermediate for the synthesis of esters, amides, and other acyl derivatives. acs.org Furthermore, coupling reactions with amines, facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), can be used to form new amide bonds. thermofisher.com

Amido Moiety:

Derivatization of the amido moiety is less straightforward due to the lower nucleophilicity of the amide nitrogen. However, under certain conditions, reactions at the nitrogen are possible. For instance, N-alkylation can be achieved, although it may require strong bases and alkylating agents. The amide N-H is acidic enough to be deprotonated by strong bases, and the resulting anion can react with electrophiles.

Table 2: Potential Derivatization Reactions

| Moiety | Reaction Type | Reagents | Product |

| Carboxyl | Esterification | Alcohol, Acid Catalyst | Ester |

| Carboxyl | Amide Formation | Amine, Coupling Agent | Amide |

| Amido | N-Alkylation | Strong Base, Alkyl Halide | N-Alkyl Amide |

Reductive Transformations

The amide functionality in 2-(3,3,3-trifluoropropanamido)acetic acid can undergo reduction, although this typically requires strong reducing agents such as lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3). organic-chemistry.org The reduction of the amide would yield the corresponding amine, 2-(3,3,3-trifluoropropylamino)acetic acid. The carboxylic acid group can also be reduced to a primary alcohol under similar conditions. Selective reduction of one group in the presence of the other would require careful choice of reagents and reaction conditions. For example, borane is often more selective for the reduction of carboxylic acids over amides. The reduction of N-protected amino acids to the corresponding amino alcohols is a common transformation in organic synthesis. core.ac.uk

Oxidative Reactions

Trifluoroacetamides are generally considered to be highly stable towards oxidation. researchgate.net The electron-withdrawing nature of the trifluoromethyl group makes the adjacent carbons less susceptible to oxidative cleavage. The compound is expected to be stable to common oxidizing agents such as potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3). organic-chemistry.org This high oxidative stability is a characteristic feature of many fluorinated organic compounds. dtu.dknih.gov

Stereo- and Regioselective Reactions in Fluorinated Systems

The trifluoromethyl group can exert a significant influence on the stereochemistry and regioselectivity of reactions occurring at or near the fluorinated center. mdpi.com While 2-(3,3,3-trifluoropropanamido)acetic acid itself is achiral, its derivatives can participate in stereoselective reactions. For instance, in reactions involving the α-carbon of the acetic acid moiety, the bulky and electron-withdrawing trifluoropropanamido group could direct the approach of reagents, leading to diastereoselectivity.

In terms of regioselectivity, the strong inductive effect of the trifluoromethyl group deactivates the adjacent carbonyl group towards certain reactions while potentially activating other positions in the molecule. For example, in addition reactions to unsaturated derivatives of this compound, the trifluoromethyl group can direct the regiochemical outcome. The synthesis of fluorinated amino acids often involves stereoselective methods to control the configuration of the newly formed stereocenters. mdpi.com

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization (NMR, IR, Mass Spectrometry) for Structural Confirmation

Spectroscopic analysis is fundamental for the unambiguous confirmation of the molecular structure of 2-(3,3,3-trifluoropropanamido)acetic acid. The primary techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The methylene (B1212753) protons of the acetic acid moiety (-CH₂-) would likely appear as a doublet due to coupling with the adjacent amide proton. The methylene protons of the trifluoropropanamide group (-CH₂-) are anticipated to produce a quartet due to coupling with the three fluorine atoms of the trifluoromethyl group. The amide proton (-NH-) would likely be observed as a triplet, coupling with the adjacent methylene protons of the acetic acid group. The carboxylic acid proton (-OH) may appear as a broad singlet, and its chemical shift could be highly dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would be expected to show five distinct signals, one for each unique carbon atom: the trifluoromethyl carbon, the two methylene carbons, the amide carbonyl carbon, and the carboxylic acid carbonyl carbon. The signal for the trifluoromethyl carbon would likely appear as a quartet due to one-bond coupling with the three fluorine atoms.

¹⁹F NMR: The fluorine NMR spectrum is predicted to show a single signal, a triplet, for the three equivalent fluorine atoms of the trifluoromethyl group, resulting from coupling with the adjacent methylene protons.

Infrared (IR) Spectroscopy: The IR spectrum of 2-(3,3,3-trifluoropropanamido)acetic acid is expected to display characteristic absorption bands for its functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid group, which is often involved in hydrogen bonding. The C=O stretching vibrations of the carboxylic acid and amide groups are expected to appear as strong absorptions in the region of 1650-1760 cm⁻¹. The N-H stretching of the amide group would likely be observed around 3300 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group are anticipated to produce strong, characteristic bands in the region of 1100-1350 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry would provide information about the molecular weight and fragmentation pattern of the molecule. In electrospray ionization (ESI) mass spectrometry, the molecule would be expected to be detected as its protonated form [M+H]⁺ or deprotonated form [M-H]⁻. High-resolution mass spectrometry would allow for the determination of the exact mass, confirming the elemental composition.

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Signals for -CH₂- (acetic acid), -CH₂- (trifluoropropanamide), -NH-, and -OH protons with predicted multiplicities. |

| ¹³C NMR | Five distinct signals for the five unique carbon atoms, with the CF₃ carbon showing a quartet. |

| ¹⁹F NMR | A single triplet for the CF₃ group. |

| IR Spectroscopy | Characteristic absorption bands for O-H, N-H, C=O (acid and amide), and C-F functional groups. |

| Mass Spectrometry | Detection of [M+H]⁺ or [M-H]⁻ ions, confirming the molecular weight. |

X-ray Crystallography for Solid-State Conformational Analysis

A definitive determination of the three-dimensional structure of 2-(3,3,3-trifluoropropanamido)acetic acid in the solid state would be achieved through single-crystal X-ray crystallography. While no published crystal structure for this specific compound is currently available, this technique would provide precise measurements of bond lengths, bond angles, and torsion angles, revealing the preferred conformation of the molecule in the crystalline lattice. Furthermore, the packing of the molecules in the crystal would elucidate the nature and geometry of intermolecular interactions, such as hydrogen bonding.

| Parameter | Information Provided |

|---|---|

| Bond Lengths | Precise distances between bonded atoms. |

| Bond Angles | Angles between adjacent bonds. |

| Torsion Angles | Dihedral angles defining the molecular conformation. |

| Crystal Packing | Arrangement of molecules in the unit cell. |

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

2-(3,3,3-Trifluoropropanamido)acetic acid is not an inherently chiral molecule. However, if a chiral center were introduced into the molecule, for instance, by substitution at the α-carbon of the acetic acid moiety, chiroptical spectroscopy techniques such as circular dichroism (CD) would be essential for assessing the enantiomeric purity of the resulting stereoisomers. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule, providing a unique spectrum for each enantiomer. This technique is highly sensitive to the stereochemical configuration and conformation of chiral molecules in solution.

Analysis of Hydrogen Bonding and Intermolecular Interactions

The presence of both hydrogen bond donors (the carboxylic acid -OH and the amide -NH) and acceptors (the carbonyl oxygens of the carboxylic acid and amide) in the structure of 2-(3,3,3-trifluoropropanamido)acetic acid suggests that hydrogen bonding will be a dominant intermolecular interaction. In the solid state, these interactions would likely lead to the formation of extended networks, such as dimers or chains. In solution, the nature and extent of hydrogen bonding would be influenced by the solvent's polarity and its ability to participate in hydrogen bonding. Computational modeling could be employed to predict the most stable hydrogen-bonded structures and to quantify the strength of these interactions.

Conformational Dynamics and Flexibility in Solution

In solution, 2-(3,3,3-trifluoropropanamido)acetic acid is expected to exhibit conformational flexibility due to rotation around its single bonds. The key rotational degrees of freedom would be around the C-C bond of the propanamide moiety, the C-N amide bond, and the C-C bond of the acetic acid moiety. The relative energies of different conformers would be influenced by steric hindrance, intramolecular hydrogen bonding, and solvent effects. Techniques such as variable-temperature NMR spectroscopy could potentially be used to study these conformational dynamics. By analyzing changes in the NMR spectrum as a function of temperature, it may be possible to determine the energy barriers to rotation and the relative populations of different conformers.

Computational Chemistry and Theoretical Studies of Trifluorinated Amido Acids

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of trifluorinated amido acids. These calculations provide a foundational understanding of the molecule's stability, reactivity, and intermolecular interaction potential.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO represents the ability to donate an electron, acting as a nucleophile, while the LUMO represents the ability to accept an electron, acting as an electrophile. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller gap suggests higher reactivity. researchgate.net

For 2-(3,3,3-Trifluoropropanamido)acetic acid, the HOMO is expected to be localized primarily on the electron-rich regions, such as the oxygen atoms of the carboxylic acid and the amide group, as well as the nitrogen atom of the amide. These sites are the most likely to participate in nucleophilic attacks or donate electrons. Conversely, the LUMO is anticipated to be distributed around the electrophilic centers, particularly the carbonyl carbons of the amide and carboxylic acid, and significantly influenced by the highly electron-withdrawing trifluoromethyl (-CF3) group. The presence of the -CF3 group is expected to lower the energy of the LUMO, making the molecule a better electron acceptor.

| Parameter | Energy (eV) | Primary Atomic Contribution | Implication |

|---|---|---|---|

| HOMO | -8.5 | Oxygen (Carboxylate), Nitrogen (Amide) | Site of nucleophilicity and electron donation |

| LUMO | -1.2 | Carbon (Carbonyls), Carbon (CF3) | Site of electrophilicity and electron acceptance |

| HOMO-LUMO Gap (ΔE) | 7.3 | Entire Molecule | Indicates high kinetic stability |

The distribution of electron density within a molecule governs its electrostatic interactions. Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution, which are crucial for predicting how a molecule will interact with other molecules, such as biological receptors or reagents. researchgate.netscispace.com In an MEP map, different colors represent different electrostatic potential regions: red typically indicates electron-rich, negative potential areas (prone to electrophilic attack), while blue signifies electron-poor, positive potential areas (prone to nucleophilic attack). researchgate.net

In 2-(3,3,3-Trifluoropropanamido)acetic acid, the MEP would show a strong negative potential (red/yellow) around the oxygen atoms of the deprotonated carboxylate group and the amide carbonyl, highlighting their role as hydrogen bond acceptors. A significant positive potential (blue) would be expected around the acidic proton of the carboxylic acid (in its protonated state) and the amide N-H group, identifying them as hydrogen bond donors. The trifluoromethyl group, due to the high electronegativity of fluorine, would create a region of positive potential on the adjacent carbon while showing a slightly negative or neutral potential on the fluorine atoms themselves, influencing long-range electrostatic interactions. nih.gov

| Atom/Group | Predicted Partial Charge (a.u.) | Significance |

|---|---|---|

| Carboxyl Oxygens | -0.6 to -0.8 | Strongly electronegative, H-bond acceptor sites |

| Amide Oxygen | -0.5 to -0.6 | Electronegative, H-bond acceptor site |

| Amide Nitrogen | -0.4 to -0.5 | Potential H-bond donor site (via attached H) |

| Trifluoromethyl Carbon | +0.7 to +0.9 | Highly electron-deficient due to fluorine atoms |

| Fluorine Atoms | -0.2 to -0.3 | Strongly electronegative, influences overall electronic profile |

Molecular Dynamics Simulations of Conformational Space

While quantum calculations examine static structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules by applying the laws of classical mechanics, allowing for the exploration of the conformational landscape. biorxiv.org For a flexible molecule like 2-(3,3,3-Trifluoropropanamido)acetic acid, MD simulations can identify the most stable conformations (rotamers), the energy barriers between them, and how the molecule's shape changes in different environments (e.g., in water or a nonpolar solvent). nih.govscispace.com Key dihedral angles, such as those around the C-N amide bond and the C-C bonds of the backbone, would be monitored to map the conformational space and determine the preferred spatial arrangement of the trifluoropropanamide and acetic acid moieties.

Docking Studies with Biological Macromolecules (e.g., Enzymes)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. researchgate.net It is widely used in drug discovery to understand how a small molecule (ligand), such as 2-(3,3,3-Trifluoropropanamido)acetic acid, might interact with a biological target, typically a protein or enzyme. researchgate.net The process involves placing the ligand into the binding site of the macromolecule and evaluating the binding affinity using a scoring function, which estimates the free energy of binding. mdpi.comnih.gov

Docking studies would likely show that 2-(3,3,3-Trifluoropropanamido)acetic acid can form key interactions within an enzyme's active site. The carboxylate group is a strong candidate for forming hydrogen bonds or ionic interactions with positively charged amino acid residues like Arginine or Lysine. The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. mdpi.com The trifluoromethyl group, while generally considered lipophilic, could engage in favorable dipole-dipole or multipolar interactions with the protein backbone or specific residues. nih.gov

Prediction of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for mapping out reaction pathways and identifying the structure and energy of transition states. osti.gov For 2-(3,3,3-Trifluoropropanamido)acetic acid, theoretical calculations could be used to predict the mechanism of its synthesis or degradation. For instance, the mechanism of amide bond formation could be modeled to understand the energy barriers involved. Similarly, the hydrolysis of the amide bond under acidic or basic conditions could be investigated by locating the relevant transition states, providing insights into the compound's stability. The presence of the trifluoromethyl group can significantly influence reaction barriers by stabilizing or destabilizing nearby charges that develop in transition states.

Analysis of Fluorine's Impact on Molecular Lipophilicity and Bioisosteric Potential

The incorporation of fluorine into molecules is a common strategy in medicinal chemistry to modulate physicochemical properties. nih.gov Fluorine can significantly impact lipophilicity (logP/logD), which is a critical parameter for drug absorption and distribution. escholarship.org While highly fluorinated motifs like -CF3 are often considered lipophilic, their effect can be context-dependent. brighton.ac.ukurv.cat Computational models can predict the logP value of 2-(3,3,3-Trifluoropropanamido)acetic acid and compare it to its non-fluorinated analog to quantify the impact of the -CF3 group.

Fluorine is also frequently used as a bioisostere for hydrogen atoms or hydroxyl groups. brighton.ac.ukchemrxiv.org The trifluoromethyl group can serve as a bioisosteric replacement for other groups, potentially improving metabolic stability or binding affinity. Computational analysis helps rationalize these effects by examining how fluorine alters the molecule's size, conformation, and electronic properties, thereby influencing its interactions with biological targets. escholarship.orgmdpi.com

Design and Synthesis of Analogues and Bioisosteres of 2 3,3,3 Trifluoropropanamido Acetic Acid

Rational Design Principles for Fluorinated Amido Acid Derivatives

The rational design of fluorinated amido acid derivatives is predicated on the distinct electronic properties of the fluorine atom. Fluorine is the most electronegative element, yet it has a van der Waals radius similar to that of a hydrogen atom. This combination allows it to serve as a bioisostere of hydrogen while inducing powerful electronic effects. researchgate.net The introduction of a trifluoromethyl (CF3) group, as seen in 2-(3,3,3-Trifluoropropanamido)acetic acid, is a common strategy to leverage these properties. researchgate.net

Key design principles include:

Modulation of Acidity and Basicity : The strong electron-withdrawing nature of the CF3 group can significantly lower the pKa of nearby acidic protons, such as the carboxylic acid in the target molecule, and decrease the basicity of adjacent amino groups. researchgate.net This alteration can impact a molecule's ionization state at physiological pH, affecting its solubility, permeability, and interaction with biological targets.

Enhancement of Lipophilicity : Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve oral bioavailability. rsc.org The CF3 group is particularly effective in this regard, often enhancing binding to hydrophobic pockets in enzymes and receptors.

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by enzymes like cytochrome P450. researchgate.net Replacing metabolically vulnerable C-H bonds with C-F bonds is a widely used strategy to block metabolic oxidation and prolong a drug's half-life.

Conformational Control : Fluorine substitution can induce specific conformational preferences in a molecule through stereoelectronic effects. These conformational constraints can pre-organize a molecule into its bioactive conformation, leading to enhanced potency and selectivity for its target. nih.gov

Table 1: Impact of Fluorination on Physicochemical Properties This is an interactive table. Click on the headers to sort.

| Property | Effect of Fluorination (e.g., with -CF3) | Rationale |

|---|---|---|

| Acidity (pKa) | Decreases (more acidic) | Strong inductive electron-withdrawal by fluorine atoms stabilizes the conjugate base. researchgate.net |

| Lipophilicity (logP/logD) | Increases | The CF3 group is highly lipophilic, enhancing partitioning into nonpolar environments. rsc.org |

| Metabolic Stability | Increases | The high strength of the C-F bond makes it resistant to enzymatic cleavage. researchgate.net |

| Molecular Conformation | Can be significantly altered | Stereoelectronic effects and dipole moments introduced by fluorine can favor specific rotamers or puckers. nih.gov |

| Binding Affinity | Can be enhanced | Increased lipophilicity and the potential for fluorine to participate in specific interactions (e.g., orthogonal multipolar C–F···C=O interactions) can improve target binding. |

Development of Peptide Bond Surrogates and Enzyme-Resistant Scaffolds

Peptides and amido acid-containing molecules are often susceptible to rapid degradation by proteases and amidases in the body, limiting their therapeutic utility. A key strategy to overcome this is the replacement of the labile amide bond with a non-hydrolyzable surrogate. Fluorinated moieties are particularly useful for creating such enzyme-resistant scaffolds.

The amide bond in analogues of 2-(3,3,3-Trifluoropropanamido)acetic acid could be replaced with various isosteres to enhance stability. For instance, trifluoroethylamine groups can act as amide bioisosteres that maintain hydrogen-bonding capabilities while being resistant to hydrolysis.

Another approach involves the development of scaffolds that are inherently stable. Encapsulating enzymes or bioactive molecules within protein shells has been shown to confer resistance against chemical, thermal, and proteolytic degradation. nih.gov While not a direct modification of the compound itself, designing fluorinated ligands that fit within such protective protein scaffolds is an emerging area of research. nih.gov The principles of enzymatic modification of steroid scaffolds, for example, demonstrate how biocatalysis can be used to create diverse and stable molecular frameworks. nih.gov

Table 2: Examples of Peptide Bond Surrogates This is an interactive table. Click on the headers to sort.

| Surrogate | Structure | Key Features |

|---|---|---|

| Fluoro-olefin | -CF=CH- | Maintains planarity and geometry of the amide bond; resistant to hydrolysis. |

| Trifluoroethylamine | -CF2-NH- | Mimics the hydrogen bond donor property of the amide NH; stable to hydrolysis. |

| Thioamide | -C(=S)-NH- | Alters electronic properties and hydrogen bonding capabilities; increased resistance to some proteases. |

| Alkene | -CH=CH- | Removes hydrogen bonding capacity but provides conformational rigidity. |

Synthesis of Phosphonic Acid Analogues and Other Fluorinated Bioisosteres

Bioisosteric replacement is a strategy used to substitute one functional group with another that retains similar physical or chemical properties, leading to a molecule with improved pharmacological characteristics. In the context of 2-(3,3,3-Trifluoropropanamido)acetic acid, the carboxylic acid group is a prime candidate for bioisosteric replacement.

Phosphonic Acid Analogues: Phosphonic acids (-PO3H2) are excellent bioisosteres for carboxylic acids (-CO2H). nih.gov Their tetrahedral geometry can mimic the transition state of peptide bond hydrolysis, making them effective enzyme inhibitors. nih.gov They are also more resistant to metabolic degradation.

The synthesis of a phosphonic acid analogue of 2-(3,3,3-Trifluoropropanamido)acetic acid would typically involve the preparation of a dialkyl phosphonate (B1237965) ester, followed by dealkylation. A common method for dealkylation is the McKenna reaction, which uses bromotrimethylsilane (B50905) (BTMS) followed by methanolysis to efficiently convert dialkyl phosphonates to the corresponding phosphonic acids.

Other Fluorinated Bioisosteres: Besides phosphonic acids, other groups can serve as carboxylic acid bioisosteres. Fluorinated alcohols and phenols, for example, can have comparable acidity to carboxylic acids due to the strong inductive effect of fluorine. researchgate.netnih.gov A structure-property relationship study comparing various fluorinated and non-fluorinated bioisosteres can guide the selection of the most appropriate surrogate to achieve desired physicochemical properties like acidity and lipophilicity. nih.gov

Structure-Activity Relationship (SAR) Studies in Designed Libraries

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. For 2-(3,3,3-Trifluoropropanamido)acetic acid, a systematic SAR study would involve the synthesis and evaluation of a library of analogues.

A designed library would explore modifications at key positions:

The Trifluoroacetyl Moiety : The trifluoromethyl group could be replaced with other halogenated alkyl groups (e.g., -CF2H, -CH2F, -CCl3) or non-halogenated groups to probe the importance of fluorine's electronic and steric properties.

The Acetic Acid Moiety : The length of the alkyl chain connecting the amide and the carboxylic acid could be varied (e.g., propionic or butyric acid derivatives) to assess the optimal distance for target interaction.

The Amide Linker : Modifications to the amide itself, or its replacement with bioisosteres as discussed previously, would reveal the importance of this linkage for activity.

The biological activity of each analogue would be measured (e.g., as an IC50 value for enzyme inhibition or an EC50 value for receptor activation). The resulting data would allow for the construction of an SAR model, guiding the design of more potent and selective compounds. For example, SAR studies of carboxamide fungicides have shown that the nature of substituents on the aromatic ring and the N-substituent at the amide moiety significantly impact activity. researchgate.net

Table 3: Hypothetical SAR Data for Analogues of 2-(3,3,3-Trifluoropropanamido)acetic acid This is an interactive table. Users can sort by clicking on the headers to analyze the structure-activity relationships.

| Compound ID | R1 Group (Acyl Moiety) | Linker (X) | R2 Group (Acid Moiety) | Biological Activity (IC50, nM) |

|---|---|---|---|---|

| Parent | -COCF3 | -NH- | -CH2COOH | 150 |

| A-01 | -COCF2H | -NH- | -CH2COOH | 250 |

| A-02 | -COCH3 | -NH- | -CH2COOH | >1000 |

| B-01 | -COCF3 | -NH- | -(CH2)2COOH | 300 |

| B-02 | -COCF3 | -NH- | -CH2PO3H2 | 75 |

| C-01 | -COCF3 | -CF=CH- | -CH2COOH | 120 |

| C-02 | -COCF3 | -C(=S)NH- | -CH2COOH | 400 |

Design of Compounds for Specific Biochemical Modulations

The ultimate goal of designing analogues is to achieve specific biochemical effects. The principles of rational design and SAR are applied to create compounds that can modulate the function of specific biological targets like enzymes or receptors.

Enzyme Inhibition : The structural similarity of α-aminophosphonic acids to the transition state of peptide hydrolysis makes them potent inhibitors of enzymes involved in peptide metabolism. nih.gov An analogue of 2-(3,3,3-Trifluoropropanamido)acetic acid incorporating a phosphonic acid could be designed to inhibit a specific protease or amidase. The trifluoromethyl group could provide additional binding affinity within a hydrophobic active site.

Receptor Modulation : The activity of many drugs is mediated through their interaction with cellular receptors. The design of flavone-8-acetic acid derivatives as vascular disrupting agents illustrates how systematic modification of a core scaffold can lead to compounds that modulate specific signaling pathways, such as the induction of tumor necrosis factor-α (TNF-α). mdpi.com Similarly, analogues of the target compound could be designed to interact with specific receptors where the fluorinated moiety could enhance binding selectivity and potency.

Antiproliferative Agents : α-Aminophosphonic acid derivatives have been investigated as potential antitumor agents. nih.gov By designing hybrid molecules that modulate multiple targets, it's possible to create compounds with enhanced efficacy. Analogues of 2-(3,3,3-Trifluoropropanamido)acetic acid could be designed to have antiproliferative effects by targeting key pathways in cancer cells.

The design process is iterative, involving cycles of design, synthesis, and biological evaluation to refine the molecular structure and optimize its interaction with the intended biological target, ultimately leading to compounds with desired therapeutic profiles.

Exploration of Biochemical Interactions and Mechanistic Insights Non Clinical Focus

In Vitro Enzyme Interaction Studies and Inhibition Kinetics

Investigation of Enzyme Specificity and Binding Sites

No studies detailing the specific enzyme targets or the nature of the binding sites for 2-(3,3,3-Trifluoropropanamido)acetic acid have been identified.

Mechanistic Studies of Enzyme Modulation by Fluorinated Analogues

While the modulation of enzyme activity by fluorinated compounds is a known concept, no mechanistic studies specific to 2-(3,3,3-Trifluoropropanamido)acetic acid are available.

Impact on Hydrolytic Enzyme Activity (e.g., Peptidases)

There is no available research on the effects of 2-(3,3,3-Trifluoropropanamido)acetic acid on the activity of peptidases or other hydrolytic enzymes.

Receptor Binding and Ligand-Target Interactions in Model Systems

No data from receptor binding assays or studies on ligand-target interactions in any model system for 2-(3,3,3-Trifluoropropanamido)acetic acid could be located.

Biochemical Pathways and Metabolic Transformation in Non-Human Biological Systems

Information regarding the involvement of 2-(3,3,3-Trifluoropropanamido)acetic acid in any biochemical pathways or its metabolic transformation in non-human biological systems is not present in the available scientific literature.

Applications in Advanced Chemical Synthesis and Material Science

Material Science Applications

Development of Materials with Enhanced Thermal Stability and Chemical Resistance

The introduction of bulky trifluoromethyl groups can disrupt the regular packing of polymer chains, which in some cases can slightly decrease thermal stability compared to their non-fluorinated aromatic counterparts. However, these groups also increase the fractional free volume within the polymer, leading to improved solubility in common organic solvents, a significant advantage for material processing. For instance, fluorinated polyamides have been synthesized that exhibit high thermal resistance, with decomposition temperatures well over 400°C.

The general inertness of fluoropolymers to a wide range of chemicals is another key advantage. This resistance stems from the protective sheath of fluorine atoms around the carbon backbone, shielding it from chemical attack. It is plausible that polymers incorporating the 2-(3,3,3-Trifluoropropanamido)acetic acid moiety would exhibit similar enhanced resistance to various chemical environments.

Table 1: General Thermal Properties of Fluorinated vs. Non-Fluorinated Polyamides

| Property | Non-Fluorinated Aromatic Polyamide | Fluorinated Aromatic Polyamide |

| Thermal Decomposition Temperature (Td) | High | Generally High, may be slightly lower than non-fluorinated counterparts |

| Glass Transition Temperature (Tg) | High | Often lower due to increased flexibility and free volume |

| Solubility | Limited in common solvents | Generally improved in common organic solvents |

| Chemical Resistance | Good | Excellent |

Functionalization of Nanomaterials and Surface Property Modification

The carboxylic acid group in 2-(3,3,3-Trifluoropropanamido)acetic acid provides a reactive handle for the functionalization of nanomaterials. Surface modification of nanoparticles is crucial for their stabilization, dispersibility in various media, and for imparting specific functionalities. The carboxylic acid can be used to form covalent bonds with the surface of various nanoparticles, such as silica or metal oxides, often through the formation of amide or ester linkages.

The trifluoromethyl group, being highly hydrophobic, can significantly alter the surface properties of the modified nanomaterials. This can be exploited to create superhydrophobic surfaces. For example, silica nanoparticles synthesized from trifluoro-functionalized silanes have been shown to create superhydrophobic coatings. While direct use of 2-(3,3,3-Trifluoropropanamido)acetic acid for this purpose is not documented, its structure suggests it could be a viable candidate for imparting such properties.

The process of surface modification typically involves reacting the nanoparticle with the functionalizing agent. In the case of silica nanoparticles, the surface hydroxyl groups can be activated to react with the carboxylic acid of 2-(3,3,3-Trifluoropropanamido)acetic acid, potentially with the aid of coupling agents.

Role in the Synthesis of Photoluminescent Materials

The trifluoromethyl group can play a significant role in the design of photoluminescent materials. Its strong electron-withdrawing nature can influence the electronic properties of a molecule, which in turn affects its photophysical characteristics such as absorption and emission wavelengths, quantum yield, and photostability.

In the context of lanthanide complexes, which are known for their sharp and long-lived luminescence, organic ligands play a crucial role as "antennas" to absorb excitation energy and transfer it to the lanthanide ion. While there are no specific reports on lanthanide complexes with 2-(3,3,3-Trifluoropropanamido)acetic acid, the use of trifluoroacetate as a co-ligand in luminescent lanthanide complexes has been explored. The trifluoromethyl group can enhance the luminescence properties of these complexes.

Furthermore, trifluoromethyl groups have been incorporated into organic dyes and quantum dots to tune their photoluminescent properties. For instance, the introduction of CF3 groups into coumarin dyes has been shown to enhance their intramolecular charge transfer (ICT) character, leading to changes in their emission spectra. Similarly, functionalization of quantum dots with fluorine-containing ligands can be a strategy to modify their surface chemistry and, consequently, their photoluminescent behavior. The bifunctional nature of 2-(3,3,3-Trifluoropropanamido)acetic acid, with its carboxylic acid for binding and the trifluoromethyl group for electronic tuning, makes it a potentially interesting building block in the synthesis of novel photoluminescent materials.

Advanced Research Techniques and Methodologies for Studying Trifluorinated Amido Acids

Advanced Spectroscopic Techniques (e.g., Fluorine NMR, 2D NMR, High-Resolution Mass Spectrometry)

Spectroscopic methods are fundamental to the characterization of trifluorinated amido acids, providing detailed information on molecular structure and composition.

Fluorine-19 (¹⁹F) NMR Spectroscopy: This technique is exceptionally valuable for analyzing fluorine-containing compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. rsc.org It offers a wide chemical shift range, which minimizes signal overlap and enhances sensitivity to the local electronic environment. nih.gov For the trifluoroacetyl (TFA) group in compounds like 2-(3,3,3-Trifluoropropanamido)acetic acid, the ¹⁹F NMR chemical shift is a key identifier. The typical chemical shift range for TFA groups is reported to be between -67 ppm and -85 ppm relative to CFCl₃. researchgate.netnih.gov This distinct signal can confirm the presence of the trifluoropropanamido moiety and can be sensitive to changes in solvent polarity and molecular topology. researchgate.net For comparison, the chemical shift of trifluoroacetic acid (CF₃COOH) is approximately -76.55 ppm. colorado.edu

2D NMR Spectroscopy: Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed to establish connectivity within the molecule.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For 2-(3,3,3-Trifluoropropanamido)acetic acid, a COSY spectrum would show a cross-peak between the amide proton (NH) and the protons of the adjacent methylene (B1212753) group (CH₂), confirming the amide bond's location.

HSQC (¹H-¹³C Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. nih.gov An HSQC spectrum would display a correlation peak for the methylene (CH₂) protons and the methylene carbon, as well as a correlation for the amide proton and its attached nitrogen (if ¹⁵N-labeled). This provides an unambiguous assignment of the carbon and proton signals in the molecule's backbone.

| Technique | Information Obtained | Typical Data for Trifluoroacetyl Group |

|---|---|---|

| ¹⁹F NMR | Presence and electronic environment of the CF₃ group. | Chemical shift (δ) range: -67 to -85 ppm. researchgate.netnih.gov |

| 2D COSY | ¹H-¹H bond connectivity. | Correlation between NH proton and CH₂ protons. |

| 2D HSQC | Direct ¹H-¹³C bond connectivity. | Correlation between CH₂ protons and their carbon. |

| HRMS | Accurate mass, elemental formula, fragmentation pattern. | Analysis of molecular ion peak and fragment ions to confirm structure. nist.gov |

Chromatographic Methods for Purification and Analysis (e.g., Chiral HPLC)

Chromatography is essential for the purification of trifluorinated amido acids and for the analysis of their purity. High-Performance Liquid Chromatography (HPLC) is the predominant technique. For amido acids derived from chiral amino acids, chiral HPLC is necessary to separate enantiomers. Since 2-(3,3,3-Trifluoropropanamido)acetic acid is derived from the achiral amino acid glycine (B1666218), standard reversed-phase HPLC is sufficient for its analysis.

A typical reversed-phase HPLC method would utilize a C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile, often with an acid modifier such as trifluoroacetic acid to ensure good peak shape. The retention time would be dependent on the exact conditions, but the trifluoromethyl group generally increases the hydrophobicity compared to a simple acetyl group, leading to longer retention times under identical conditions.

For chiral trifluorinated amido acids, specialized chiral stationary phases (CSPs) are required. Polysaccharide-based CSPs are commonly used for the separation of N-derivatized amino acids. nih.gov The choice of mobile phase (normal-phase, polar organic, or reversed-phase) is critical for achieving enantiomeric separation.

Microfluidic and High-Throughput Synthesis Platforms

Modern synthetic chemistry increasingly relies on automated platforms to accelerate the discovery and optimization of new compounds.

Microfluidic Synthesis: This technology utilizes micro-scale reactors for chemical synthesis, offering advantages such as precise control over reaction parameters (temperature, time), enhanced safety, and efficient mixing. nih.gov Photoredox-mediated reactions in continuous flow microfluidic systems have been successfully employed for the synthesis of trifluoromethylated amino acids, demonstrating the potential of this technology for producing trifluorinated amido acid building blocks under controlled and efficient conditions. nih.gov

High-Throughput Synthesis: This approach involves the parallel synthesis of a large number of compounds, often in microtiter plate formats. It is widely used for creating libraries of related molecules for screening purposes. Automated platforms can perform sequential reactions, purifications, and analyses, significantly accelerating the process of generating diverse amides. This methodology is applicable to the synthesis of libraries of trifluorinated amido acids by reacting various amino acids with a trifluoroacetylating agent in a parallel format.

Biochemical Assays for In Vitro Interaction Studies

To understand the biological relevance of 2-(3,3,3-Trifluoropropanamido)acetic acid and related compounds, various in vitro biochemical assays are employed. The incorporation of a trifluoroacetyl group can significantly alter a molecule's interaction with biological targets like enzymes or receptors.

Enzyme Inhibition Assays: These assays are used to determine if a compound can inhibit the activity of a specific enzyme. For example, N-acylated amino acids can be screened as potential inhibitors of proteases, kinases, or acyltransferases. The assay typically involves incubating the enzyme with its substrate and the test compound, and then measuring the rate of product formation. A reduction in product formation in the presence of the compound indicates inhibition. The potency of the inhibitor is often expressed as the half-maximal inhibitory concentration (IC₅₀). While specific data for 2-(3,3,3-Trifluoropropanamido)acetic acid is not available, related N-acylated compounds like N-acetylcysteine have well-documented biological activities. nist.gov

Antimicrobial/Anticancer Assays: Trifluoroacetylated compounds are often investigated for their potential antimicrobial or anticancer properties. mdpi.com In vitro assays for these activities involve exposing bacterial or cancer cell lines to the compound and measuring cell viability or proliferation. The minimum inhibitory concentration (MIC) is a common metric for antimicrobial activity, while the half-maximal growth inhibitory concentration (GI₅₀) is used for anticancer screening.

| Assay Type | Purpose | Key Metric | Relevance to Trifluorinated Amido Acids |

|---|---|---|---|

| Enzyme Inhibition | To measure the potency of a compound against a specific enzyme. | IC₅₀ | The CF₃ group can enhance binding to enzyme active sites. |

| Antimicrobial Susceptibility | To determine the effectiveness against bacteria. | MIC | Fluorinated compounds are a known class of antimicrobials (e.g., fluoroquinolones). |

| Cell Viability/Proliferation | To assess cytotoxic or anti-proliferative effects on cell lines. | GI₅₀ / CC₅₀ | Screening for potential therapeutic applications. |

Crystallization and X-ray Diffraction Techniques

Determining the three-dimensional structure of a molecule is crucial for understanding its properties and interactions. X-ray crystallography provides definitive structural information at the atomic level.

Crystallization: The first and often most challenging step is to grow single crystals of high quality. This involves systematically screening a wide range of conditions, including precipitant type (e.g., polyethylene (B3416737) glycols, salts), pH, temperature, and compound concentration. Optimization of an initial "hit" is then performed to improve crystal size and quality. For small molecules like 2-(3,3,3-Trifluoropropanamido)acetic acid, slow evaporation from a suitable solvent or solvent/anti-solvent diffusion are common crystallization techniques. While the crystal structure of N-acetyl-l-cysteine has been reported, highlighting the types of intermolecular interactions that can occur, no specific crystal structure for N-trifluoroacetylglycine appears to be publicly available. rsc.org

X-ray Diffraction: Once a suitable crystal is obtained, it is exposed to a beam of X-rays. The resulting diffraction pattern is recorded and analyzed to calculate an electron density map of the molecule. This map is then interpreted to build an atomic model of the compound. The final structure provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are critical for understanding the compound's behavior in a solid state and for rational drug design. For example, the crystal structure of N-acetylglucosaminyltransferase I has been solved, revealing key interactions in its active site. nih.gov

Emerging Trends and Future Research Directions

Development of Asymmetric Synthetic Routes

The synthesis of enantiomerically pure chiral molecules is a cornerstone of modern pharmaceutical and materials science. For 2-(3,3,3-Trifluoropropanamido)acetic acid, which possesses a chiral center if substituted at the α-carbon, the development of asymmetric synthetic routes is a critical area of research. Current efforts are moving beyond classical resolution techniques towards more elegant and efficient catalytic asymmetric syntheses.

Future research is anticipated to focus on the design and application of novel chiral catalysts, including transition metal complexes and organocatalysts, for the enantioselective synthesis of precursors to 2-(3,3,3-Trifluoropropanamido)acetic acid. Strategies such as asymmetric hydrogenation, alkylation, and Strecker-type reactions are being explored to establish the stereocenter with high enantiomeric excess. mdpi.com The goal is to create scalable, cost-effective processes that provide access to specific stereoisomers, which is crucial for evaluating their distinct biological activities and material properties.

Exploration of Novel Bioisosteric Replacements

Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group of similar physical or chemical properties, is a powerful tool in drug design. sci-hub.seinformahealthcare.com The 3,3,3-trifluoropropanamido moiety is being investigated as a potential bioisostere for various functional groups to enhance metabolic stability, binding affinity, and lipophilicity. rsc.org

The trifluoromethyl (CF3) group is a well-established bioisostere for methyl and aliphatic nitro groups, often leading to improved potency and metabolic profiles in drug candidates. nih.govresearchgate.netelsevierpure.comnih.gov Researchers are exploring how the entire 2-(3,3,3-trifluoropropanamido)acetic acid scaffold can act as a mimic for natural amino acid derivatives or other structural motifs in peptides and small molecule drugs. This exploration aims to leverage the unique electronic properties of the trifluoroethyl group to modulate the conformation and biological interactions of parent molecules. rsc.org

Table 1: Comparison of Physicochemical Properties for Bioisosteric Replacement

| Functional Group | van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Key Properties |

|---|---|---|---|

| Hydrogen (H) | 1.20 | 2.20 | Baseline |

| Fluorine (F) | 1.47 | 3.98 | High electronegativity, minor steric impact vs. H beilstein-journals.orgnih.gov |

| Methyl (CH₃) | 2.00 | ~2.3 (group) | Lipophilic, metabolically susceptible |

This table provides a simplified comparison of atomic and group properties relevant to bioisosteric design.

Integration with Artificial Intelligence and Machine Learning for Molecular Design

Investigation of Sustainable and Green Chemistry Approaches for Synthesis

The chemical industry's shift towards sustainability has spurred research into green chemistry approaches for synthesizing fluorinated compounds. nih.gov The focus is on minimizing hazardous waste, reducing energy consumption, and utilizing safer reagents.

For the synthesis of 2-(3,3,3-Trifluoropropanamido)acetic acid and its precursors, researchers are exploring alternatives to traditional fluorinating agents that can be harsh and difficult to handle. nih.gov This includes the development of novel, milder fluorination reagents and catalytic methods that improve atom economy. acs.org Furthermore, strategies are being developed to use more environmentally benign solvents and to valorize waste products like sulfur hexafluoride (SF6), a potent greenhouse gas, as a fluorine source. nih.govresearchgate.net The use of benign C1 sources like carbon dioxide in the synthesis of related fluorinated amines is also a promising avenue for greener chemical production. nih.govresearchgate.net

Expansion of Applications in Catalysis and Advanced Materials

The unique properties imparted by fluorine make 2-(3,3,3-Trifluoropropanamido)acetic acid a valuable building block for advanced materials and a potential component in novel catalytic systems. nih.gov The incorporation of fluorinated moieties can significantly alter the properties of polymers and surfaces.

In materials science, fluorinated amino acids are being used to create surfaces with enhanced hydrophobicity or biocompatibility. numberanalytics.com Their incorporation into polymer backbones can improve thermal stability and chemical resistance. numberanalytics.com Future research will likely explore the use of 2-(3,3,3-Trifluoropropanamido)acetic acid in the development of functional materials such as liquid crystals, specialized coatings, and advanced biomaterials. While direct catalytic applications are still emerging, the compound's structure could be integrated into ligands for transition metal catalysts or as a component in organocatalysis, where its electronic properties could be used to tune catalyst activity and selectivity.

Deeper Mechanistic Understanding of Biochemical Interactions at the Molecular Level

A fundamental understanding of how the 3,3,3-trifluoropropanamido group influences molecular interactions is crucial for its application in medicinal chemistry and chemical biology. The strong C-F bond and the high electronegativity of fluorine atoms create unique electronic environments that affect a molecule's conformation, stability, and binding to biological targets. beilstein-journals.org

Advanced analytical and computational techniques are being used to probe these interactions. For instance, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure, dynamics, and interactions of fluorinated molecules within complex biological systems like proteins. nih.govnih.gov Molecular dynamics simulations are employed to model how the fluorinated moiety affects peptide folding and ligand-receptor binding at an atomic level. nih.govacs.org Research has shown that trifluoroacetyl groups can effectively mimic acetyllysine, enabling them to bind to protein domains like bromodomains, which has significant implications for epigenetic studies. acs.org Future efforts will focus on elucidating the specific non-covalent interactions, such as fluorine-specific hydrogen bonds and multipolar interactions, that govern the behavior of this functional group in biological contexts.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3,3,3-Trifluoropropanamido)acetic acid, and how can side reactions be mitigated?

- Methodological Answer : Synthesis typically involves coupling 3,3,3-trifluoropropanoic acid with a glycine derivative. Stepwise protection of the glycine amine group (e.g., using Fmoc or Boc strategies) prevents undesired side reactions. For example, a study on similar ethoxy-acetic acid derivatives demonstrated that mild reaction conditions (e.g., HATU/DMF as a coupling system) enhance efficiency and reduce racemization . Post-synthesis purification via recrystallization or preparative HPLC ensures high purity.

Q. Which analytical techniques are most reliable for characterizing 2-(3,3,3-Trifluoropropanamido)acetic acid?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹⁹F NMR confirm structural integrity, with ¹⁹F NMR critical for verifying trifluoromethyl group integration and chemical shifts.

- LC-MS : Validates molecular weight and purity.

- IR Spectroscopy : Identifies amide bond formation (e.g., C=O stretch at ~1650 cm⁻¹).

Challenges like signal splitting due to fluorine coupling require advanced NMR techniques, as seen in trifluoroacetic acid studies .

Q. What are the recommended storage conditions to maintain the stability of 2-(3,3,3-Trifluoropropanamido)acetic acid?

- Methodological Answer : Store in airtight, light-resistant containers at –20°C under inert gas (N₂/Ar) to prevent hydrolysis. Avoid prolonged exposure to humidity, as fluorinated amides are prone to moisture-driven degradation. Stability studies on similar trifluoroacetamido compounds suggest a shelf life of >12 months under these conditions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data caused by dynamic rotational isomerism in fluorinated amides?

- Methodological Answer : Variable-temperature NMR (e.g., 25°C to –40°C) can "freeze" conformational exchange, simplifying split signals into distinct peaks. Isotopic labeling (e.g., deuterated solvents) and 2D techniques (HSQC, COSY) further clarify structural ambiguities. For example, studies on trifluoroacetic acid derivatives utilized these methods to assign rotational isomers .

Q. What computational approaches predict the physicochemical properties and reactivity of 2-(3,3,3-Trifluoropropanamido)acetic acid?

- Methodological Answer : Quantum mechanical calculations (DFT) model electronic properties, while QSPR/QSAR predicts solubility (logP) and acidity (pKa). The CC-DPS platform, which integrates quantum chemistry and neural networks, has successfully predicted hydrolysis rates and hydrogen-bonding capacity for similar fluorinated compounds .

Q. How does the trifluoromethyl group influence the compound’s stability under varying pH conditions?

- Methodological Answer : Accelerated stability studies in buffers (pH 2–9) at 40°C, monitored via HPLC, reveal degradation kinetics. The electron-withdrawing trifluoromethyl group enhances resistance to acidic hydrolysis but increases susceptibility to base-catalyzed amide bond cleavage. Comparable trends were observed in trifluoroacetic acid derivatives .

Q. What strategies are effective in minimizing by-products during large-scale synthesis?

- Methodological Answer :

- Stepwise Coupling : Use Fmoc-protected intermediates to isolate reactive sites.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve reagent solubility and reduce side reactions.

- Catalyst Screening : Immobilized enzymes (e.g., lipases) or metal-free catalysts minimize racemization.

These methods were validated in synthesizing structurally complex ethoxy-acetic acid derivatives .

Data Contradiction Analysis

Q. How should conflicting LC-MS purity results (e.g., 95% vs. 98%) be addressed?

- Methodological Answer :

- Column Calibration : Use certified reference standards to validate LC-MS systems.

- Peak Integration : Compare area-under-curve (AUC) data across multiple detectors (UV, ELSD).

- Orthogonal Methods : Confirm purity via ¹⁹F NMR quantitative analysis or ion mobility spectrometry.

Discrepancies often arise from column aging or detector sensitivity thresholds, as noted in fluorinated compound studies .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating the biological activity of 2-(3,3,3-Trifluoropropanamido)acetic acid?

- Methodological Answer :

- Enzyme Inhibition Assays : Fluorimetric assays (e.g., FRET-based) quantify interactions with target enzymes.

- Cellular Uptake Studies : ¹⁹F NMR or fluorescent tagging tracks intracellular accumulation.

- Metabolic Stability : Liver microsome assays assess cytochrome P450-mediated degradation.

Similar approaches were applied to trifluoromethyl-containing amino acids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。